N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c23-28(24,15-4-5-17-18(11-15)26-8-7-25-17)21-14-3-1-2-13(10-14)16-12-22-6-9-27-19(22)20-16/h1-5,10-12,21H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWDGUUDCVSCEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a combination of an imidazo[2,1-b]thiazole ring and a benzo[b][1,4]dioxine moiety. The imidazo[2,1-b]thiazole structure is known for its biological significance, particularly in antimicrobial and anticancer activities. The sulfonamide group enhances the compound's pharmacological properties by potentially increasing its solubility and bioavailability.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities:
- Antimicrobial Activity : Compounds containing imidazo[2,1-b]thiazole have demonstrated significant antibacterial and antifungal properties. Studies suggest that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Anticancer Properties : The presence of the benzo[b][1,4]dioxine moiety may enhance the compound's ability to induce apoptosis in cancer cells. In vitro studies have shown that derivatives of imidazo[2,1-b]thiazole can inhibit cell proliferation in various cancer cell lines.
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism. This inhibition can lead to reduced cell viability and increased apoptosis rates.
- Receptor Interaction : The compound may interact with specific receptors or protein targets within cells, modulating signaling pathways that control cell growth and survival.
Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer potential of related compounds using various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HepG2 (liver cancer). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin. Flow cytometry assays confirmed that these compounds induced apoptosis in a concentration-dependent manner .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of imidazo[2,1-b]thiazole derivatives against various bacterial strains. The compounds demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antimicrobial agents based on these scaffolds .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide | Contains imidazo[2,1-b]thiazole ring; methoxy substitution | Antimicrobial activity |
| Ethyl 2-isopropyl-amino-6-methyl-8-oxo-3-phenyl-furo[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine | Fused triazolo-pyrimidine structure; different heterocyclic composition | Anticancer properties |
| 5-chloro-N4-[dimethylphosphoryl]-N2-{methoxy-[4-(4-methylpiperazin-1-YL)piperidin]}pyrimidine | Contains chlorinated pyrimidine; distinct pharmacophore | Anticancer activity |
The unique combination of an imidazo[2,1-b]thiazole with a benzo[b][1,4]dioxine structure suggests enhanced biological activity compared to other compounds listed above.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared below with two structurally related sulfonamide derivatives:
Key Differences and Implications
Dihydroimidazothiazole vs. This saturation may also alter binding kinetics in biological targets, such as kinases or proteases .
Sulfonamide vs. Thioacetamide (Compound A):
The sulfonamide group in the target compound enhances polarity and hydrogen-bonding capacity, favoring interactions with hydrophilic enzyme active sites. In contrast, Compound A’s thioacetamide and triazole-pyrazine motifs may facilitate metal coordination or hydrophobic binding, suggesting divergent therapeutic applications .
Dihydrobenzodioxine vs. Phenoxybenzene (Compound B): The dihydrobenzodioxine scaffold in the target compound offers superior solubility due to ether-oxygen lone pairs, whereas Compound B’s phenoxybenzene relies on a single ether linkage, likely reducing aqueous compatibility .
Research Findings and Hypotheses
- Metabolic Stability: The dihydro groups in the target compound may slow oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to Compound B .
- Target Selectivity: The triazole-pyrazine in Compound A could confer selectivity for bacterial or fungal targets (e.g., dihydrofolate reductase), whereas the target compound’s sulfonamide may align with human carbonic anhydrase isoforms .
- Synthetic Complexity: Compound A’s triazole-thioacetamide linkage likely requires multi-step synthesis, while the target compound’s direct sulfonamide attachment simplifies derivatization .
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide with high purity?
- Methodology : Multi-step synthesis typically involves nucleophilic substitutions, coupling reactions (e.g., amide bond formation), and cyclization. Key steps include:
- Use of polar aprotic solvents (e.g., dimethylformamide, dichloromethane) to enhance reactivity .
- Catalysts like triethylamine to facilitate sulfonamide bond formation .
- Temperature control (e.g., reflux for cyclization steps) to minimize side reactions .
- Purification : Column chromatography or recrystallization is essential to isolate intermediates and the final product .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly for the imidazothiazole and dihydrobenzodioxine moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses of structurally similar derivatives?
- Strategies :
- Parallel Reaction Screening : Test solvents (e.g., DMF vs. THF) and bases (e.g., NaOH vs. K₂CO₃) to identify optimal conditions for each step .
- Microwave-Assisted Synthesis : Reduces reaction time for slow steps (e.g., cyclization) while maintaining yield .
- By-Product Analysis : Use HPLC to monitor intermediates and adjust stoichiometry .
Q. How should contradictory bioactivity data across assays (e.g., antiviral vs. anticancer) be resolved?
- Approach :
- Dose-Response Studies : Establish IC₅₀ values in multiple cell lines to rule out cell-type-specific effects .
- Target Profiling : Use kinase or protease panels to identify off-target interactions .
- Structural Analog Comparison : Compare activity of derivatives (e.g., ’s compounds 10h, 10i, 10j) to pinpoint critical functional groups .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action?
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases or proteases linked to disease pathways (e.g., HSF1 pathway in ovarian cancer) .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Methods :
- Quantum Mechanical Calculations : Optimize 3D geometry for docking studies using Gaussian .
- Machine Learning : Train models on bioactivity data from analogs (e.g., ’s compounds 16–24) to predict novel derivatives .
- Key Parameters : LogP, polar surface area, and H-bond donors/acceptors to correlate with membrane permeability .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
- Assays :
- Microsomal Stability : Incubate with liver microsomes to measure half-life and CYP450 interactions .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to assess free drug availability .
Q. What challenges arise in structural elucidation of complex derivatives, and how are they addressed?
- Challenges :
- Stereochemical Ambiguity : Use NOESY NMR or X-ray crystallography to resolve configurations .
- Overlapping Signals : Employ 2D NMR (e.g., HSQC, HMBC) for crowded spectra .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Root Causes :
- Bioavailability Issues : Poor solubility or rapid metabolism may reduce in vivo efficacy .
- Tumor Microenvironment : Hypoxia or stromal interactions in vivo may alter drug response .
- Resolution :
- Formulate as nanoparticles or prodrugs to enhance delivery .
- Use patient-derived xenograft (PDX) models for better translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
